molecular formula C10H15N3O2 B1491951 1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol CAS No. 2098082-63-2

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol

Cat. No.: B1491951
CAS No.: 2098082-63-2
M. Wt: 209.24 g/mol
InChI Key: IFDXKLSWPKJAGA-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1) as an inhibitor, with an IC50 value of 0.8 μM . This interaction suggests that this compound may influence inflammatory pathways by inhibiting COX-1 activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-1 can lead to alterations in prostaglandin synthesis, which in turn affects cell signaling and inflammatory responses . Additionally, it may impact gene expression by modulating the activity of transcription factors involved in inflammatory pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as room temperature and inert atmosphere

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties by inhibiting COX-1 activity . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity, which are common side effects of COX-1 inhibitors . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of COX-1 affects the metabolic flux of arachidonic acid, leading to reduced production of prostaglandins . Additionally, it may interact with other enzymes involved in the metabolism of xenobiotics, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is likely to be distributed to tissues where COX-1 is expressed, such as the gastrointestinal tract and kidneys . The compound’s localization and accumulation in these tissues can influence its therapeutic and adverse effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with COX-1 suggests that it may localize to the endoplasmic reticulum, where COX enzymes are typically found . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-9-6-13(5-8(9)14)10-3-2-7(11)4-12-10/h2-4,8-9,14H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDXKLSWPKJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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